(1R,2S)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclopropane-1-carboxylic acid
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Overview
Description
The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group is a type of protecting group, which shields reactive sites in a molecule during chemical reactions .
Chemical Reactions Analysis
The Fmoc group can be removed (deprotected) under mild basic conditions, such as treatment with piperidine . This is a common step in peptide synthesis, allowing the protected group to be removed without disturbing other parts of the molecule .Scientific Research Applications
Enantioselective Synthesis and Resolution
Compounds similar to the one have been used in the enantioselective synthesis and resolution of constrained cyclopropane analogues, which are valuable in the development of pharmaceuticals and agrochemicals. For example, enantiomerically pure cyclopropanecarboxylic acids have been prepared by the resolution of racemic precursors, showcasing the importance of such compounds in stereochemistry and drug synthesis (A. Jiménez et al., 2001).
Polymerization and Material Science
Cyclopropane-containing compounds have been utilized in the polymerization process to create novel materials. For instance, the radical polymerization of vinylcyclopropane derivatives has led to the formation of hard, transparent, crosslinked polymers, highlighting the role of such compounds in material science and engineering (N. Moszner et al., 1999).
Synthetic Chemistry and Catalysis
Cyclopropane and azetidine structures are often involved in synthetic chemistry for the creation of novel organic compounds. For example, enantioselective cyclopropanation of enals using oxidative N-heterocyclic carbene catalysis demonstrates the utility of such compounds in developing new synthetic methodologies (Anup Biswas et al., 2012).
Bioactive Compound Synthesis
Compounds with cyclopropane moieties, similar to the one , have been explored for their potential in synthesizing bioactive compounds. This includes the synthesis of analogs of 1-aminocyclopropane-1-carboxylic acid, which is an ethylene precursor in plants, demonstrating the bioactive potential of cyclopropane derivatives in biological systems (N. Hoffman et al., 1982).
Mechanism of Action
Properties
IUPAC Name |
(1R,2S)-2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-21(25)19-9-18(19)13-10-23(11-13)22(26)27-12-20-16-7-3-1-5-14(16)15-6-2-4-8-17(15)20/h1-8,13,18-20H,9-12H2,(H,24,25)/t18-,19+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTQGMQNBWRTEI-RBUKOAKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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